Product packaging for Benzoyleneurea(Cat. No.:CAS No. 86-96-4)

Benzoyleneurea

Cat. No.: B046494
CAS No.: 86-96-4
M. Wt: 162.15 g/mol
InChI Key: SDQJTWBNWQABLE-UHFFFAOYSA-N
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Description

Benzoyleneurea, a fused heterocyclic compound comprising benzene and imidazolidine rings, is a valuable building block in advanced organic synthesis and materials science research. This high-purity compound serves as a crucial precursor for the development of complex molecular architectures, including dyes, fluorescent markers, and pharmaceuticals. Its rigid, planar structure makes it an excellent candidate for studying supramolecular chemistry, particularly in the self-assembly of organic frameworks and coordination polymers. Researchers utilize this compound to investigate host-guest interactions and as a core scaffold in the design of novel molecular sensors and organic electronic materials. The compound's unique electronic properties and ability to form stable hydrogen-bonded networks are of significant interest for creating functional materials with tailored optical and mechanical characteristics. This product is provided with comprehensive analytical data (NMR, HPLC, MS) to ensure batch-to-batch consistency and support rigorous experimental reproducibility. For Research Use Only. Not for human or veterinary diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H6N2O2 B046494 Benzoyleneurea CAS No. 86-96-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1H-quinazoline-2,4-dione
Source PubChem
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Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O2/c11-7-5-3-1-2-4-6(5)9-8(12)10-7/h1-4H,(H2,9,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDQJTWBNWQABLE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)NC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30235343
Record name 2,4(1H,3H)-Quinazolinedione
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Molecular Weight

162.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Solubility

>24.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26726370
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

86-96-4
Record name Quinazolinedione
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Record name 2,4(1H,3H)-Quinazolinedione
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Record name Benzoyleneurea
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Record name 2,4(1H,3H)-Quinazolinedione
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Record name (1H,3H)-quinazoline-2,4-dione
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Record name 2,4-DIHYDROXYQUINAZOLINE
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Synthesis and Synthetic Methodologies of Benzoyleneurea and Its Derivatives

Classical Synthetic Routes to the Benzoyleneurea Core

Traditional methods for synthesizing the fundamental this compound structure have been well-established for many years. These routes often involve simple, readily available starting materials and foundational organic chemistry reactions.

Reaction of Anthranilic Acid with Urea (B33335)

A common and direct method for preparing this compound involves the reaction of anthranilic acid with urea. researchgate.netorgsyn.org This straightforward synthesis is achieved by fusing the two reactants at elevated temperatures. orgsyn.orgjcsp.org.pk The process can also be carried out in solution. researchgate.net

Cyclization Reactions

Cyclization reactions are a cornerstone of heterocyclic chemistry, and the synthesis of this compound is no exception. One prominent method involves the cyclization of o-ureidobenzoic acid. This intermediate can be prepared from 2-aminobenzoic acid and potassium cyanate (B1221674) (KOCN). researchgate.net Subsequent heating of o-ureidobenzoic acid, often in the presence of an acid or alkali, induces cyclization to form the this compound ring system. researchgate.netnih.gov Another approach involves the rearrangement of α-isatin oxime upon heating with dilute sodium hydroxide (B78521) to yield this compound. researchgate.net

An eco-friendly, one-pot synthesis of quinazoline-2,4(1H,3H)-diones has been developed where anthranilic acid derivatives react with potassium cyanate to form urea derivatives, which then undergo cyclization with sodium hydroxide to produce monosodium salts of this compound. nih.gov Subsequent treatment with hydrochloric acid affords the final products in high yields. nih.gov This method is notable for its use of water as a solvent, minimizing waste. nih.gov

Preparation from 2-Aminobenzoic Acid

The synthesis of this compound can be initiated from 2-aminobenzoic acid through various pathways. researchgate.net As mentioned previously, reaction with potassium cyanate yields an o-ureidobenzoic acid intermediate which is then cyclized. researchgate.net An alternative procedure, which avoids the use of cyanates, involves the reaction of anthranilic acid with glacial acetic acid and subsequent addition of potassium cyanate in an aqueous solution. orgsyn.org The resulting mixture is then treated with sodium hydroxide to precipitate the monosodium salt of this compound, which is then acidified to yield the final product. orgsyn.org The yield of this reaction is highly dependent on the quality of the potassium cyanate used. orgsyn.org

Advanced and Green Synthetic Strategies

In recent years, the focus has shifted towards developing more efficient, sustainable, and versatile methods for synthesizing not just the this compound core, but also polymeric materials incorporating this heterocyclic unit. These advanced strategies often employ multicomponent reactions and aim to reduce or eliminate the need for catalysts.

Multicomponent Polymerization Involving CO2 and Isocyanides

A novel and efficient multicomponent polymerization (MCP) has been developed that utilizes carbon dioxide (CO2), isocyanides, and 2-iodoanilines to produce poly(this compound)s. chemrxiv.orgresearchgate.netchemrxiv.org This reaction proceeds under mild conditions and yields soluble and thermally stable polymers with well-defined structures. chemrxiv.orgresearchgate.netchemrxiv.org The polymerization is a significant advancement in CO2 utilization, transforming it into functional polymeric materials. chemrxiv.orgresearchgate.netchemrxiv.org

The reaction mechanism involves the formation of amide groups within the heterocyclic units of the polymer main chain. chemrxiv.orgchemrxiv.org This structural feature facilitates self-assembly of the polymers into spherical structures. chemrxiv.orgchemrxiv.org The polymerization can be optimized by screening various catalysts, with PdCl2/PPh3 being identified as a highly efficient system. chemrxiv.org

Table 1: Optimized Conditions for Multicomponent Polymerization

Parameter Optimal Condition Result
Monomer Concentration 0.1 M Maximized yield and molecular weight
Reaction Time 18 hours Yield: 86%, Mw: 8700

This table summarizes the optimized reaction parameters for the multicomponent polymerization of CO2, isocyanides, and 2-iodoanilines to form poly(this compound)s, based on systematic screening of reaction conditions. chemrxiv.org

Catalyst-Free Polymerization Approaches

The development of catalyst-free polymerization methods is a significant step towards greener and more cost-effective polymer synthesis. nih.govrsc.org While some multicomponent polymerizations for poly(this compound)s utilize palladium catalysts, research into catalyst-free systems for other heterocyclic polymers is paving the way for similar advancements in this compound chemistry. chemrxiv.org For instance, catalyst-free spontaneous polymerizations have been successfully developed for the synthesis of photoresponsive polysulfonates and fluorescent polyoxadiazoles. nih.govnih.gov These reactions often proceed at room temperature with high atom economy, offering a promising direction for the future synthesis of poly(this compound)s. nih.govnih.gov One reported catalyst-free multicomponent spiropolymerization of diisocyanides, alkynes, and CO2 resulted in soluble spiropolymers, demonstrating the potential for such approaches. researchgate.net

Derivatization and Functionalization Strategies

The this compound scaffold serves as a versatile platform for the introduction of various functional groups and the construction of more complex molecular architectures.

The core this compound structure can be chemically modified through substitution reactions to introduce new functionalities. A common strategy involves the conversion of the dione (B5365651) into a more reactive intermediate. For instance, commercially available this compound can be treated with phosphorus oxychloride (POCl₃) to yield 2,4-dichloroquinazoline. acs.org This di-chloro derivative is a key intermediate for subsequent nucleophilic substitution reactions.

The chlorine atoms at positions 2 and 4 exhibit different reactivities, allowing for selective substitution. Typically, reaction with an amine nucleophile occurs preferentially at the more reactive C4 position. acs.org A second, different amine can then be introduced at the C2 position, providing a straightforward route to a wide range of N²,N⁴-disubstituted quinazoline-2,4-diamines. acs.org Additionally, substitution reactions can be performed on the benzenoid ring to modulate the electronic and steric properties of the molecule. acs.org

A wide array of chemical moieties can be incorporated into the this compound framework to explore structure-activity relationships for various applications. Derivatization at the N1 and N3 positions is commonly achieved by reacting anthranilic acid derivatives with substituted isocyanates or by alkylation of the pre-formed this compound ring.

Research has focused on introducing various amine-containing groups. For example, the 2- and 4-positions of the quinazoline (B50416) ring have been derivatized with moieties such as benzylamine, aniline (B41778), n-butylamine, and methylamine. acs.org Furthermore, amino acid residues have been successfully introduced into the quinazoline structure, demonstrating the scaffold's utility in creating peptidomimetic structures. nuph.edu.ua The this compound scaffold has also been utilized as a mimetic for dipeptides in the design of enzyme inhibitors. sigmaaldrich.comsigmaaldrich.com

The this compound core can be integrated into larger, fused heterocyclic systems, leading to novel polymers and complex molecules. A facile and efficient CO₂-involved multicomponent polymerization has been developed where carbon dioxide, isocyanides, and 2-iodoanilines react to produce soluble and thermally stable poly(this compound)s. researchgate.netacs.org These polymers possess fused heterocyclic units in their main chains. researchgate.netacs.org

Another approach involves transition metal-catalyzed reactions. For example, rhodium-catalyzed polyannulation provides a route to generate multisubstituted polyquinolines. researchgate.net The synthesis of various quinazolone-fused heterocycles can also be achieved through the reaction of isatoic anhydride (B1165640), a common precursor to this compound, with various bifunctional reagents. tandfonline.com These strategies highlight the versatility of this compound precursors in constructing elaborate, fused chemical architectures. core.ac.ukorganic-chemistry.org

Mechanistic Studies of Synthetic Pathways

Understanding the reaction mechanisms underlying the synthesis of this compound is crucial for optimizing reaction conditions and designing new synthetic routes.

The formation of the this compound ring system frequently proceeds through nucleophilic addition or addition-elimination mechanisms. In the common synthesis from anthranilic acid and urea, the initial step is believed to involve the nucleophilic attack of the amino group of anthranilic acid on one of the carbonyl carbons of urea. researchgate.net This is followed by an intramolecular cyclization with the elimination of ammonia (B1221849) to form the heterocyclic ring.

Similarly, in syntheses starting from isatoic anhydride, the reaction is initiated by the attack of a nucleophile at one of the carbonyl carbons of the anhydride. acs.org The carbonyl group is polarized, with the carbon atom bearing a partial positive charge, making it susceptible to nucleophilic attack. savemyexams.com This initial addition leads to the opening of the anhydride ring, forming an intermediate that subsequently cyclizes. For example, the reaction of methyl anthranilate with an isocyanate involves the nucleophilic addition of the aniline nitrogen to the electrophilic carbon of the isocyanate group. This forms a urea intermediate which then undergoes intramolecular nucleophilic acyl substitution (cyclization) to give the final this compound product with the elimination of methanol.

Nucleophilic Substitution Mechanisms

Nucleophilic substitution reactions are a cornerstone for the functionalization of the this compound scaffold and its precursors. These reactions can occur at various positions on the heterocyclic or benzene (B151609) ring, depending on the substrate and reaction conditions.

One prominent example involves a domino reaction for synthesizing quinazolinedione derivatives from 2-aminobenzoic acids and α-chloroaldoxime O-methanesulfonates. organic-chemistry.orgorganic-chemistry.org This process is catalyzed by 4-dimethylaminopyridine (B28879) (DMAP) under mild, one-pot conditions and proceeds through a sequence involving nucleophilic substitution, Tiemann rearrangement, and cyclic urea formation. organic-chemistry.orgorganic-chemistry.org The success of this reaction hinges on the nucleophilicity of the 2-aminobenzoic acid and the electrophilicity of the α-chloroaldoxime derivative. organic-chemistry.org Mechanistic studies suggest the formation of a carbodiiminium intermediate, which then cyclizes to the final quinazolinedione product. organic-chemistry.org

The quinazoline ring system itself is subject to nucleophilic attack. For instance, quinazoline can react with strong nucleophiles like sodamide and hydrazine (B178648), likely via intermediate addition products, to yield 4-amino and 4-hydrazine quinazoline, respectively. nih.gov

Furthermore, the benzene ring of the quinazolinedione core, when appropriately activated, can undergo nucleophilic aromatic substitution (SNAr). Research has been conducted on the regioselective substitution of nitro groups in 5,7-dinitroquinazoline-4-one with methylamine. rsc.org Density functional theory (DFT) has been employed to investigate the mechanism of this substitution in both gas phase and solvent media. rsc.org Similarly, nucleophilic substitution has been used to prepare cytotoxic agents like 6,7-bis(1-aziridinyl)-5,8-quinazolinedione (B1212190) from 6-methoxy-5,8-quinazolinedione. nih.gov The synthesis of quinazoline-2,4-dione dimers has also been achieved through double nucleophilic aromatic substitution, highlighting the utility of this mechanism in creating more complex structures. uiowa.edu

Table 1: Examples of Nucleophilic Substitution in this compound Synthesis

Starting Materials Reagents/Catalysts Mechanism Steps Product Type Ref
2-Aminobenzoic acids, α-chloroaldoxime O-methanesulfonates DMAP, K₃PO₄ Nucleophilic substitution, Tiemann rearrangement, cyclization Quinazolinedione derivatives organic-chemistry.orgorganic-chemistry.org
5,7-Dinitroquinazoline-4-one Methylamine Nucleophilic aromatic substitution 5- or 7-Methylamino-nitroquinazoline-4-one rsc.org
6-Methoxy-5,8-quinazolinedione Aziridine Nucleophilic substitution at C6 6,7-bis(1-aziridinyl)-5,8-quinazolinedione nih.gov
Quinazoline Sodamide, Hydrazine Nucleophilic substitution 4-Amino/4-Hydrazino quinazoline nih.gov

Acid-Catalyzed Hydrolysis Mechanisms

Acid-catalyzed reactions are pivotal in both the synthesis and degradation of the this compound ring system. Under strongly acidic conditions (pH < 3), the quinazoline-2,4(1H,3H)-dione ring can undergo hydrolysis, leading to the formation of anthranilic acid derivatives.

Conversely, acid catalysis is instrumental in the cyclization step of certain synthetic routes to form the dione structure. A key synthetic pathway involves the reaction of 4,5-disubstituted-2-aminobenzoic acid derivatives with ethyl isocyanatoacetate to form an intermediate ureido-benzoic acid derivative. yok.gov.tr This intermediate, specifically a 4,5-disubstituted-2-[3-(2-ethoxy-2-oxoethyl)ureido]benzoic acid, undergoes a ring closure reaction upon refluxing in concentrated hydrochloric acid. yok.gov.tr This acid-catalyzed cyclization yields the corresponding 2-(6,7-disubstituted-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)acetic acid. yok.gov.tr The mechanism involves protonation of a carbonyl group, which facilitates intramolecular nucleophilic attack by the amino group, followed by dehydration to form the stable heterocyclic ring. The hydrolysis of the ester group can also occur under these conditions.

A thesis on the synthesis of quinazolinedione derivatives explicitly outlines the reaction mechanism for this acid-catalyzed hydrolysis and cyclization process as a fundamental step in achieving the target compounds. yok.gov.tr

Radical Cyclization Processes

Radical cyclization reactions represent a modern and powerful tool for the construction of complex heterocyclic systems, including those containing the quinazolinone core. While less common than ionic methods for the synthesis of the basic this compound structure, radical processes have been effectively employed in the synthesis of more complex, natural product-like derivatives.

An example of this approach is the biomimetic synthesis of (-)-chaetominine (B13398083) epimers, which features a copper-catalyzed radical cyclization as a key step. tandfonline.com Chaetominine is a complex alkaloid that contains a quinazolinone moiety. This type of reaction demonstrates the potential of radical chemistry to form the intricate fused-ring systems characteristic of many biologically active quinazolinone-based natural products.

Although not a direct synthesis of this compound itself, the development of metal-free radical cyclizations, such as the 5-exo-dig cyclizations of phenol-linked 1,6-enynes to form carbonylated benzofurans, showcases the broader applicability and growing interest in radical methods for synthesizing heterocycles. thieme-connect.de These methodologies offer alternative pathways that can avoid harsh reagents and provide unique regioselectivity, opening new avenues for the synthesis of novel this compound derivatives.

Furthermore, a novel and efficient CO₂-involved multicomponent polymerization has been developed to produce poly(this compound)s. acs.org This reaction proceeds under mild conditions by reacting CO₂, isocyanides, and 2-iodoanilines, suggesting advanced synthetic strategies that may involve radical intermediates for creating polymers based on the this compound repeating unit. acs.org

Chemical Reactivity and Transformation Studies of Benzoyleneurea

Reactions with Specific Reagents

The reactivity of Benzoyleneurea has been explored with several key reagents, leading to significant structural transformations.

Reactions with Phosphoryl Chloride and Diisopropylethylamine (DIPEA)

Detailed research findings on the specific reaction of this compound with the combination of phosphoryl chloride and diisopropylethylamine (DIPEA) are not extensively documented in the surveyed literature. However, studies on related quinazolinedione derivatives show that phosphoryl chloride can be used for chlorination. For instance, the chlorination of 7-ethylamino-6-nitro-2,4(1H,3H)-quinazolinedione using phosphorus oxychloride has been optimized to produce 2,4-dichloro-7-ethylamino-6-nitroquinazoline in excellent yield. researchgate.net This suggests the potential of phosphoryl chloride to act as a chlorinating agent on the this compound core, likely converting the ketone groups into chlorides, though the specific role and effect of DIPEA in this context with this compound remains to be specifically elucidated.

Reactions with Vilsmeier Reagent

The reaction of this compound with the Vilsmeier reagent, generated from thionyl chloride in N,N-dimethylformamide (DMF), does not result in a simple formylation. Instead, it undergoes a notable ring-opening and dimerization process. acs.org This transformation yields N,N-dimethyl-2-(4-oxo-3(4H)-quinazolinyl)benzamide. acs.org The same product is formed when isatoic anhydride (B1165640) is treated under similar conditions. acs.orgnih.gov

Table 1: Reaction of this compound with Vilsmeier Reagent

Reactant Reagent Product Reaction Type

Reactions with Nucleophiles

The quinazoline (B50416) ring system, of which this compound is a derivative, is known to undergo nucleophilic substitution reactions. For the parent quinazoline structure, reactions with strong nucleophiles like sodamide and hydrazine (B178648) are known to proceed, yielding 4-amino and 4-hydrazino quinazoline, respectively. nveo.orggoogle.com These reactions likely occur through intermediate addition products. nveo.orggoogle.com While these findings relate to the general quinazoline core, specific studies detailing a broad range of nucleophilic attacks directly on the this compound molecule are limited. The presence of the dioxo functionality in this compound significantly influences its electrophilic sites compared to the parent quinazoline.

Thermal Decomposition Pathways

Specific studies detailing the thermal decomposition pathways of this compound could not be identified in the reviewed literature. For related urea-based polymers like urea-formaldehyde resins, thermal degradation is a multi-stage process involving the evaporation of water, decomposition of methylene (B1212753) and ether bonds, and finally carbonization at higher temperatures. However, without direct experimental data for this compound, its specific thermal behavior and decomposition products remain uncharacterized.

Photochemical Reactivity and Light Sensitivity

Information regarding the photochemical reactivity and light sensitivity of this compound is not available in the surveyed scientific literature.

Stability and Compatibility with Oxidizing Agents

This compound exhibits reactivity with strong oxidizing agents. A notable reaction involves its chlorination to produce N,N'-dichlorobenzoyleneureas, which are stable bleaching agents. Specifically, the compound 1,3-dichloro-tetrahydroquinazoline-2,4-dione can be synthesized by introducing chlorine gas into an aqueous suspension of this compound and sodium carbonate. The resulting dichlorinated product is reported to be a stable compound with a high degree of bleaching effectiveness and compatibility with detergent compositions. It is noted that an excess of chlorine is necessary during the reaction to prevent hydrolysis of the product in the alkaline solution. The N,N'-dichlorobenzoyleneureas are only slightly soluble in water but are effective dispersants and have a minimal chlorine odor.

Table 2: Reaction of this compound with Chlorine Gas

Reactant Oxidizing Agent / Conditions Product Key Finding

Spectroscopic Characterization and Advanced Analytical Techniques in Research

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. nih.govbellevuecollege.edu The IR spectrum of an organic compound reveals absorption bands at specific wavenumbers, corresponding to the vibrational frequencies of its bonds. specac.com For benzoyleneurea, the IR spectrum is characterized by several key absorptions that confirm its structural features.

Key functional groups in organic molecules can be identified by their characteristic absorption frequencies in the IR spectrum. specac.com Aromatic compounds typically show C-H stretching absorptions around 3030 cm⁻¹ and C-C stretching vibrations within the aromatic ring in the 1450-1600 cm⁻¹ region. libretexts.org Carbonyl (C=O) groups are readily identified by a sharp, intense peak between 1670 and 1780 cm⁻¹. libretexts.org

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the complete structure of organic molecules. irisotope.com It provides information about the carbon skeleton and the environment of protons.

¹³C NMR Spectroscopy for Carbon Skeleton Elucidation

¹³C NMR spectroscopy provides direct information about the carbon framework of a molecule. irisotope.combhu.ac.in Unlike ¹H NMR, the integration of signals in ¹³C NMR is generally not used to determine the number of carbons. libretexts.org However, the number of signals indicates the number of non-equivalent carbon atoms. libretexts.orgksu.edu.sa Due to the low natural abundance of the ¹³C isotope (1.1%), coupling between adjacent carbon atoms is not observed. libretexts.orgksu.edu.sa Proton-decoupled ¹³C NMR spectra, where all carbon signals appear as singlets, are most commonly used for structural analysis. bhu.ac.inlibretexts.org

The chemical shifts in ¹³C NMR span a much wider range (0-220 ppm) compared to ¹H NMR, which reduces the likelihood of signal overlap. libretexts.org The chemical shift of a carbon atom is influenced by its hybridization and the electronegativity of the atoms attached to it. ksu.edu.sa For this compound, distinct signals would be expected for the carbonyl carbons, the aromatic carbons, and the carbons of the fused ring system. The carbonyl carbons typically resonate in the downfield region of the spectrum (170-220 ppm). bhu.ac.in

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and structural information of a compound by analyzing the mass-to-charge ratio (m/z) of its ions. researchgate.netwikipedia.org When a molecule is introduced into the mass spectrometer, it is ionized, often by electron impact, forming a molecular ion (M⁺). msu.eduuni-saarland.de The molecular ion can then undergo fragmentation, breaking into smaller charged fragments and neutral pieces. msu.eduuni-saarland.de

The mass spectrum plots the relative abundance of ions against their m/z values. The peak corresponding to the unfragmented molecular ion gives the molecular weight of the compound. uni-saarland.de The fragmentation pattern provides valuable clues about the molecule's structure, as the fragments often correspond to stable cations and radicals. msu.eduuni-saarland.de For this compound (C₈H₆N₂O₂), the expected monoisotopic mass is approximately 162.04 g/mol . uni.lu The fragmentation pattern would likely involve the loss of small molecules like CO and the cleavage of the heterocyclic ring.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the excitation of electrons from lower to higher energy molecular orbitals. libretexts.orgazooptics.com This technique is particularly useful for studying molecules with conjugated π systems and chromophores, which are parts of a molecule that absorb light in the UV-vis region. libretexts.orgtanta.edu.eg

The absorption of UV-Vis radiation by organic molecules is typically restricted to functional groups containing valence electrons with low excitation energies. shu.ac.uk The electronic transitions commonly observed are π → π* and n → π* transitions. azooptics.comshu.ac.uk The π → π* transitions are generally more intense than the n → π* transitions. azooptics.comshu.ac.uk Benzene (B151609), for example, shows strong absorption near 180 nm and weaker bands around 200 nm and 254 nm. msu.edu The presence of the fused heterocyclic ring and carbonyl groups in this compound would influence its UV-Vis spectrum, leading to characteristic absorption bands corresponding to its electronic transitions. The complexity of the spectrum can be influenced by the solvent used. msu.edu

Computational Chemistry and Molecular Modeling of Benzoyleneurea

Quantum Chemical Calculations for Electronic Structure

Quantum chemical calculations, particularly using methods like Density Functional Theory (DFT) and its time-dependent extension (TD-DFT), have been employed to understand the electronic properties of benzoyleneurea. These studies provide a foundational understanding of the molecule's behavior at a subatomic level.

A study investigating the photophysical properties of this compound utilized TD-DFT calculations to analyze its excited state energy levels. semanticscholar.org The calculations of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) electron densities have been instrumental in explaining the electronic communications within molecular aggregates of this compound. semanticscholar.org Specifically, these calculations have shown that significant through-space charge transfer occurs in dimers formed via hydrogen bonding, which influences the compound's luminescent properties. semanticscholar.org The combination of a benzene (B151609) ring with the ureide group in this compound facilitates diverse intermolecular interactions, which are crucial for the formation of various emissive species. semanticscholar.orgresearchgate.net

Molecular Dynamics Simulations for Conformational Analysis

Molecular dynamics (MD) simulations are a powerful tool for analyzing the conformational landscape of molecules, providing insights into their flexibility and the different shapes they can adopt in various environments. While specific MD studies focusing solely on the conformational analysis of isolated this compound are not extensively documented in the reviewed literature, related studies on its derivatives and similar structures provide valuable information.

For instance, MD simulations have been used to confirm the binding stability of quinazoline-2,4(1H,3H)-dione derivatives when complexed with biological targets like human carbonic anhydrase IIX. researchgate.net These simulations, by analyzing the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF), have shown that the ligand-protein complexes achieve stable conformations without significant fluctuations over the simulation time. researchgate.net Such stability is indicative of a well-defined, energetically favorable conformation within the binding site.

Furthermore, crystallographic studies of substituted quinazoline-2,4(1H,3H)-diones have revealed the presence of multiple conformers within the crystal lattice. For example, the crystal structure of 6-methyl-3-phenylquinazoline-2,4(1H,3H)-dione showed two identical conformers that differed slightly in the orientation of the phenyl ring. scispace.comresearchgate.net This experimental observation supports the notion that even relatively rigid molecules like this compound and its derivatives can exhibit conformational flexibility. The study of polyelectrolyte aggregates using coarse-grained molecular dynamics also suggests that molecules can form various conformations, such as spherical aggregates or bundle-like structures, depending on factors like backbone rigidity. nih.gov

Docking Studies and Ligand-Protein Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used to predict the interaction between a small molecule ligand and a protein receptor.

Analysis of Binding Scores and Energies

Docking studies have been performed to evaluate the binding affinity of this compound with various biological targets. The binding affinity is often quantified by a docking score or binding energy, where a more negative value typically indicates a stronger interaction.

In a study investigating potential inhibitors for the main protease (Mpro) of SARS-CoV-2, this compound was docked into the active site of the enzyme. plos.org The standard precision (SP) molecular docking resulted in the following scores for this compound:

MetricValue (kcal/mol)
Docking Score-5.624
Glide g-score-5.640
Glide e-model-32.964
Glide energy-24.244

These values provide a quantitative estimate of the binding affinity and suggest a favorable interaction between this compound and the SARS-CoV-2 Mpro. plos.org Other studies on different compounds have also utilized binding energy calculations, such as MM-PBSA, to predict the strength of ligand-protein interactions, with more negative energies suggesting stronger binding. nih.govnih.gov

Interaction with Specific Biological Targets (e.g., SARS-CoV-2 Mpro)

The main protease (Mpro) of SARS-CoV-2 is a crucial enzyme for viral replication, making it a prime target for antiviral drug development. plos.org Docking studies have provided insights into how this compound might interact with this specific target. The calculated docking scores suggest that this compound can fit within the binding pocket of SARS-CoV-2 Mpro. plos.org The interactions often involve hydrogen bonds and hydrophobic interactions with key amino acid residues in the active site. For instance, studies on other ligands targeting Mpro have identified residues such as Thr26, Phe140, and Glu166 as being critical for binding. nih.gov While the specific interactions for this compound were not detailed in the provided source, the favorable docking scores imply that it can establish stabilizing contacts within the binding site.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity.

Descriptor Generation and Selection

The foundation of any QSAR model lies in the generation and selection of molecular descriptors. These descriptors are numerical values that encode different aspects of a molecule's structure, such as its topological, electronic, and steric properties.

In a study focused on developing inhibitors for geranylgeranyltransferase type I (GGTase-I) based on the this compound scaffold, a variety of 2D molecular descriptors were generated. plos.org The process typically involves:

Drawing the chemical structures of the compounds.

Optimizing their geometries using computational methods like molecular mechanics or DFT. biolscigroup.us

Using software to calculate a large number of descriptors based on the optimized structures. plos.orgbiolscigroup.us For example, MolconnZ can calculate over 700 different descriptors, from which a relevant, non-redundant set is selected. plos.org

Pre-treating the data to remove descriptors that are constant or highly correlated with each other. biolscigroup.us

Employing algorithms like the Genetic Function Approximation (GFA) for feature selection to identify the subset of descriptors that best correlates with the biological activity. biolscigroup.us

In the QSAR study of GGTase-I inhibitors, 274 chemically relevant descriptors were used as independent variables to build the models. plos.org The goal is to develop a robust model with high predictive power, often validated by statistical parameters like the coefficient of determination (R²) and the cross-validation coefficient (Q²). jppres.com

Model Building and Validation (kNN, ALL QSAR, PLS QSAR)

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a compound and its biological activity. nih.gov In the context of this compound and its derivatives, particularly as inhibitors of protein geranylgeranyltransferase-I (GGTase-I), several QSAR methods have been employed to build predictive models. These include k-Nearest Neighbors (kNN), Automated Lazy Learning (ALL-QSAR), and Partial Least Squares (PLS) QSAR. nih.gov

A study involving 48 GGTase-I inhibitors, which included this compound-based compounds, utilized these three QSAR methods to develop predictive models. nih.gov The dataset was divided into training and test sets to build and validate the models, respectively.

k-Nearest Neighbors (kNN) QSAR: This method predicts the activity of a compound based on the activities of its 'k' nearest neighbors in the descriptor space. scholarsresearchlibrary.com In the aforementioned study, kNN QSAR modeling, using 274 molecular descriptors, generated 6720 models. nih.gov Of these, 104 were considered acceptable based on statistical thresholds (q² > 0.60 and R² > 0.60). The best kNN model exhibited high predictive power with a q² of 0.82 and an R² of 0.85. nih.gov

Automated Lazy Learning (ALL-QSAR): ALL-QSAR is particularly suited for large and diverse datasets. nih.gov This method also produced multiple predictive models, with the best model for a test set of 7 compounds showing an R² of 0.81. nih.gov

Partial Least Squares (PLS) QSAR: PLS is a more traditional QSAR method. While the PLS models in the study showed excellent cross-validated q² values for the training sets (ranging from 0.92 to 0.97), their predictive ability for the test sets was generally lower, with R² values around 0.20 to 0.30, with one exception (R² = 0.87). nih.gov

The robustness of these models was further assessed using Y-randomization, a technique that ensures the model's predictivity is not due to chance correlation. nih.gov

QSAR MethodNumber of Models GeneratedNumber of Acceptable Models (q² & R² > 0.60)Best Model q² (Training Set)Best Model R² (Test Set)
kNN QSAR67201040.820.85
ALL QSAR-7-0.81
PLS QSAR--0.92 - 0.97~0.20 - 0.30 (one model at 0.87)

Applicability Domain Analysis

A crucial aspect of QSAR modeling is defining its applicability domain (AD). The AD defines the chemical space of compounds for which the model can make reliable predictions. For a new compound, if its properties fall outside this domain, the prediction is considered unreliable. nih.gov

In the study of GGTase-I inhibitors, the AD was defined based on the Euclidean distance of a compound to its k nearest neighbors in the training set. nih.gov A Z-cutoff value of 0.5 was used to set the boundary for the AD, which formally places it at one-half of the standard deviation of the distances. nih.gov This conservative approach ensures that predictions are only made for compounds that are structurally similar to those in the training set. nih.gov During virtual screening, a prediction was accepted only if the compound was within the AD of more than 50% of the models used in the consensus prediction. nih.gov

Virtual Screening Applications

Validated and robust QSAR models serve as powerful tools for virtual screening of large chemical databases to identify novel hit compounds. nih.gov The kNN QSAR models developed for GGTase-I inhibitors, being the most predictive and robust, were used to screen a collection of approximately 9.5 million compounds. nih.gov

This virtual screening process involved a multi-step filtering approach:

A global AD was first applied to filter out compounds that were structurally dissimilar to the known GGTase-I inhibitors. nih.gov

Consensus prediction was then used, where a compound was only accepted if it was predicted as active by a majority of the QSAR models. nih.gov

The standard deviation of the predicted activities across all models had to be small. nih.gov

This rigorous screening process resulted in the identification of 47 diverse computational hits. nih.gov Subsequent experimental testing of seven of these hits, which possessed novel scaffolds, confirmed that all were genuine and selective micromolar inhibitors of GGTase-I. nih.gov This successful outcome highlights the utility of QSAR-based virtual screening in discovering new lead compounds. nih.gov

Computational Studies of Reaction Mechanisms

Computational chemistry, particularly density functional theory (DFT), is employed to investigate reaction mechanisms at the molecular level. researchgate.net While specific DFT studies focused solely on the reaction mechanisms involving the core this compound structure are not extensively detailed in the provided context, the principles of such studies can be inferred. For instance, the synthesis of quinazoline-2,4-diones (this compound) can be achieved through various routes, such as the cyclization of ortho-urahydroxy benzoic acid. jcsp.org.pk

Computational studies of similar reactions, like the acylation of polyamines, demonstrate how DFT can be used to elucidate reaction pathways, identify transition states, and determine rate-limiting steps. researchgate.net Such studies provide insights into the kinetic and thermodynamic aspects of the reaction, which is crucial for optimizing reaction conditions and understanding selectivity. researchgate.net

Protein Prenyltransferase Inhibition Modeling

This compound has been utilized as a key scaffold in the design of inhibitors for protein prenyltransferases, specifically protein geranylgeranyltransferase-I (PGGTase-I). nih.govnih.gov These enzymes are involved in post-translational modifications of proteins that are crucial for their function and localization, including proteins implicated in cancer signaling pathways. nih.gov

The this compound scaffold serves as a mimetic for the central dipeptide (AA) of the CAAX motif, which is recognized by PGGTase-I. nih.gov By incorporating this scaffold into peptidomimetic designs, researchers have developed potent and selective inhibitors of PGGTase-I over the closely related enzyme, protein farnesyltransferase (PFTase). nih.govacs.org

Molecular modeling plays a critical role in this process. It allows for the visualization of how these this compound-based inhibitors bind to the active site of PGGTase-I. These models help in understanding the structure-activity relationships and guide the rational design of new inhibitors with improved potency and selectivity. For example, one of the most potent inhibitors in a series, compound (6c), which incorporates an L-phenylalanine group, was identified through such design and evaluation processes, exhibiting an IC50 value of 170 nM against PGGTase-I. nih.gov

Applications of Benzoyleneurea in Advanced Materials Research

Polymer Chemistry and Functional Heterocyclic Polymers

A notable advancement in polymer chemistry involves the synthesis of poly(benzoyleneurea)s through a facile and efficient multicomponent polymerization process involving CO2, isocyanides, and 2-iodoanilines. semanticscholar.orgnih.govnih.govresearchgate.net This method produces soluble and thermally stable polymers with well-defined structures under mild conditions. nih.govnih.gov The resulting poly(this compound)s are functional heterocyclic polymers that exhibit valuable characteristics for materials science. nih.govresearchgate.net

Self-Assembly Properties of Poly(this compound)s

The structure of poly(this compound)s inherently promotes self-assembly. semanticscholar.org Each repeating unit contains two amide groups, which facilitate the formation of intermolecular N–H⋯O=C hydrogen bonds. semanticscholar.org These interactions are a driving force for the construction of molecular assemblies. semanticscholar.org Research has demonstrated that when a solvent like dimethylformamide (DMF) is volatilized, these polymers can self-assemble into spherical micro- or nanostructures. semanticscholar.orgnih.govnih.gov The size of these spherical assemblies typically ranges from 200 to 1000 nanometers. semanticscholar.orgnih.govnih.govresearchgate.netresearchgate.netsigmaaldrich.com This capability for spontaneous organization into ordered structures is a key feature for their application in advanced materials.

Aggregation-Enhanced Emission (AEE) Characteristics

To impart fluorescence to the self-assembled structures, a tetraphenylethene (TPE) moiety, a well-known luminogen with aggregation-induced emission (AIE) or aggregation-enhanced emission (AEE) properties, has been incorporated into the poly(this compound) backbone. semanticscholar.orgnih.gov Materials with AEE characteristics are typically non-emissive when dissolved as single molecules but become highly luminescent upon aggregation. sigmaaldrich.com In the case of TPE-containing poly(this compound)s, the polymer is weakly emissive in a good solvent such as DMF. semanticscholar.org However, as aggregates form, for instance, by adding a poor solvent like water, the intramolecular motion of the TPE units is restricted, leading to a significant enhancement of fluorescence emission. semanticscholar.org For example, one study reported a 3.7-fold increase in photoluminescence intensity in a DMF/water mixture with an 80% water fraction compared to the pure DMF solution. semanticscholar.org This AEE feature allows for the direct visualization of the self-assembly process and the resulting morphologies under UV light. semanticscholar.orgnih.gov

Sensing Applications (e.g., Au³⁺ ion detection)

The unique AEE properties of TPE-functionalized poly(this compound)s have been harnessed for chemical sensing applications. semanticscholar.orgnih.govnih.gov These polymers can act as selective and sensitive fluorescent probes for certain metal ions. semanticscholar.orgnih.govresearchgate.net Specifically, they have shown high selectivity for detecting gold (III) ions (Au³⁺). semanticscholar.orgnih.gov In the presence of various metal ions such as Pt⁴⁺, Rh³⁺, Ru³⁺, Zn²⁺, and others, the photoluminescence of the polymer aggregates remains largely unchanged. semanticscholar.org However, the addition of Au³⁺ ions causes a remarkable reduction (quenching) of the fluorescence intensity. semanticscholar.org

This selective quenching mechanism forms the basis of a detection platform for Au³⁺. semanticscholar.org The limit of detection (LOD) for Au³⁺ using a poly(this compound) with a cis-TPE unit was found to be as low as 9.49 × 10⁻⁷ M. semanticscholar.org This demonstrates the potential of these polymers for detecting trace amounts of gold in various environments. semanticscholar.orgresearchgate.net The sensing capability is attributed to the specific interactions between the polymer and the Au³⁺ ions. semanticscholar.org

Organic Luminogens and Optoelectronic Applications

Beyond polymer-based sensors, the core this compound molecule itself functions as a potent organic luminogen, exhibiting unique photophysical phenomena applicable to optoelectronics. semanticscholar.orgnih.gov Crystalline this compound (BEU) displays both persistent room-temperature phosphorescence (p-RTP) and thermally activated delayed fluorescence (TADF). semanticscholar.orgnih.govnih.gov This dual-emission capability, particularly the time-dependent nature of its afterglow, makes it a candidate for advanced applications like anticounterfeiting and information encryption. semanticscholar.orgnih.govnih.govresearchgate.net

The luminescence is explained by the clustering-triggered emission (CTE) mechanism, where intermolecular interactions in the aggregated (crystalline) state create diverse emissive species. semanticscholar.orgnih.govnih.gov The combination of the benzene (B151609) ring and the ureide group facilitates multiple intermolecular interactions, leading to the formation of these varied emissive clusters. nih.gov

Anticounterfeiting Applications

The time-dependent afterglow of this compound crystals offers a sophisticated method for creating advanced anticounterfeiting materials. semanticscholar.orgnih.govresearchgate.net The material emits light that changes color over time after the excitation source is removed. semanticscholar.org This is due to the presence of multiple emissive states (TADF and p-RTP) with different decay rates. The TADF has a short lifetime (around 1.2 ms), while the p-RTP emissions are much longer, ranging from approximately 369 ms (B15284909) to 754 ms. semanticscholar.orgnih.govnih.gov This difference in lifetimes results in an observable change in the afterglow color, a feature that is difficult to replicate with conventional luminophores and thus provides a high level of security. semanticscholar.orgnih.gov These unique optical features grant BEU crystals potential for use in creating security inks and labels. semanticscholar.orgresearchgate.netresearchgate.net

Information Encryption

The same principle of time-dependent afterglow makes this compound a suitable material for information encryption. semanticscholar.orgnih.govresearchgate.net Information can be encoded into the temporal and spectral changes of the material's luminescence. semanticscholar.orgnih.gov For example, different pieces of information could be revealed at different time intervals after UV irradiation ceases. This dynamic, multi-stage emission process adds a layer of complexity for secure data storage and communication. semanticscholar.orgnih.govresearchgate.netresearchgate.net The novel time-dependent afterglow of this single-component organic luminophore presents a promising avenue for developing advanced encryption technologies. semanticscholar.orgnih.gov

Potential in Organic Light-Emitting Diodes (OLEDs)

This compound, also known as quinazoline-2,4(1H,3H)-dione, has emerged as a significant organic luminogen in the field of advanced materials, particularly for its potential application in Organic Light-Emitting Diodes (OLEDs). nih.gov Its promise in this area stems from its unique photophysical properties, specifically its exhibition of both thermally activated delayed fluorescence (TADF) and multiple persistent room-temperature phosphorescence (p-RTP) in single crystals. nih.govresearchgate.net This dual-emissive nature is a rare phenomenon for single-component organic materials and is critical for enhancing the efficiency of OLEDs.

The efficiency of third-generation OLEDs relies on harvesting both singlet and triplet excitons. researchgate.netnih.gov Materials capable of TADF and/or phosphorescence can convert non-emissive triplet excitons into light-emitting singlet excitons, thereby theoretically enabling 100% internal quantum efficiency. This compound demonstrates this capability. nih.govresearchgate.net Research has shown that in its crystalline state, this compound displays a relatively short-lived TADF with a lifetime of approximately 1.2 milliseconds, alongside multiple, long-lasting p-RTP emissions with lifetimes ranging from about 369 to 754 milliseconds. nih.gov The presence of both a benzene ring and ureide nonconventional chromophores within its structure facilitates diverse intermolecular interactions, leading to the formation of various emissive species. nih.gov This phenomenon, explained by the clustering-triggered emission (CTE) mechanism, results in a time-dependent afterglow, a feature that could be exploited in advanced OLED technologies. nih.gov

The distinct decay rates of its different p-RTP emissions are responsible for the observable time-dependent afterglow, a characteristic that has been demonstrated in applications like advanced anti-counterfeiting. nih.gov While this compound itself shows these promising properties, its derivatives, such as methyl- and chloro-substituted versions, also exhibit multiple p-RTP emissions. nih.gov The unique luminescent properties of the this compound core make it a compelling candidate for the development of highly efficient, metal-free emitters for next-generation OLED displays and lighting. researchgate.netmdpi.com

PropertyValue/DescriptionReference
Luminescence Type Persistent Room-Temperature Phosphorescence (p-RTP) and Thermally Activated Delayed Fluorescence (TADF) nih.gov
TADF Lifetime ~1.2 ms nih.gov
p-RTP Lifetimes ~369–754 ms nih.gov
Mechanism Clustering-Triggered Emission (CTE) from multiple emissive species formed by diverse intermolecular interactions. nih.gov
Observed Phenomenon Time-dependent afterglow in single crystals due to comparable but different decay rates of diversified p-RTP emissions. nih.gov
Potential Application Emitters in third-generation OLEDs, leveraging both phosphorescence and TADF to harvest triplet excitons for high efficiency. nih.govresearchgate.net

Development of Novel Scaffolds for Material Science

The rigid, heterocyclic structure of the this compound scaffold has been effectively utilized as a foundational building block in the synthesis of novel functional polymers for material science. sigmaaldrich.comambeed.com A significant advancement in this area is the development of poly(this compound)s through an efficient, CO2-involved multicomponent polymerization process. researchgate.netacs.orgchemrxiv.org This method reacts monomers of carbon dioxide, isocyanides, and 2-iodoanilines under mild conditions to produce soluble and thermally stable poly(this compound)s with well-defined structures. researchgate.netacs.orgchemrxiv.org

This polymerization strategy is notable not only for its utilization of CO2 as a renewable C1 feedstock but also for the functional properties of the resulting polymers. acs.orgchemrxiv.org The presence of amide groups within the heterocyclic units of the polymer backbone facilitates self-assembly. acs.orgchemrxiv.org Research has demonstrated that these poly(this compound)s can self-assemble into spherical structures with diameters ranging from 200 to 1000 nanometers. acs.orgchemrxiv.org

Furthermore, by incorporating functional units such as tetraphenylethylene (B103901) (TPE) into the polymer structure, these materials can be endowed with unique photophysical properties. acs.orgchemrxiv.org Poly(this compound)s containing TPE moieties exhibit aggregation-enhanced emission (AEE), a phenomenon where the material is non-emissive when dissolved but becomes highly fluorescent in an aggregated state. acs.org This AEE characteristic allows for the visualization of the self-assembly process and the resulting morphologies under UV irradiation. acs.orgchemrxiv.org Such fluorescent properties make these novel poly(this compound) scaffolds promising for applications as fluorescent probes, for instance, in the selective and sensitive detection of metal ions like Au³⁺. acs.orgchemrxiv.org This work showcases a strategy for creating functional heterocyclic polymers from the this compound scaffold for a variety of material science applications. acs.org

Medicinal Chemistry and Biological Activity of Benzoyleneurea Derivatives

Inhibitors of Protein Geranylgeranyltransferase-I (PGGTase-I)

Benzoyleneurea has emerged as a crucial scaffold in the creation of inhibitors for Protein Geranylgeranyltransferase-I (PGGTase-I). medchemexpress.comsigmaaldrich.comchemsrc.commedchemexpress.cnglpbio.commedchemexpress.com This enzyme plays a pivotal role in the post-translational modification of a variety of proteins, many of which are integral to cell signaling pathways that are often dysregulated in cancer.

Design and Synthesis of Potent and Selective Inhibitors

The development of potent and selective PGGTase-I inhibitors has been significantly advanced by utilizing the this compound framework. sigmaaldrich.com Researchers have designed these inhibitors by employing the this compound scaffold as a structural mimic of the central dipeptide (AA) within the C-terminal CAAX motif of protein substrates for PGGTase-I. sigmaaldrich.comresearchgate.netresearchgate.net This peptidomimetic strategy has led to the synthesis of compounds that can effectively and selectively block the enzyme's activity. researchgate.netresearchgate.net

A notable example from this research is a series of this compound-based inhibitors where various amino acids were incorporated to interact with the enzyme's binding pocket. In this series, the derivative featuring an L-phenylalanine residue demonstrated the highest potency, inhibiting PGGTase-I with an IC50 value of 170 nM. researchgate.netyok.gov.tr The synthesis of these compounds often begins with the reaction of 2-aminobenzoic acid derivatives with isocyanates, followed by cyclization to form the core quinazolinedione (this compound) structure. yok.gov.tr Further modifications at the N1 and N3 positions allow for the introduction of different functional groups to optimize potency and selectivity. nih.gov These findings underscore the potential of this compound-based compounds as promising leads for developing potent and selective inhibitors of mammalian PGGTase-I for potential use as antitumor agents. researchgate.net

Compound IDScaffoldKey SubstituentPGGTase-I IC50
6c This compoundL-Phenylalanine170 nM researchgate.netyok.gov.tr
GGTI-2154 PeptidomimeticNot Specified21 nM medchemexpress.com
GGTI-2418 PeptidomimeticNot Specified9.5 nM medchemexpress.com
GGTI-2133 PeptidomimeticNot Specified38 nM medchemexpress.com

Mechanism of Action Studies (e.g., inhibition of Ras, RhoC, RalA)

The mechanism of action for this compound-based inhibitors is centered on the competitive inhibition of PGGTase-I. This enzyme is responsible for attaching a 20-carbon geranylgeranyl lipid group to the cysteine residue of specific target proteins, a process crucial for their proper localization and function. These target proteins include members of the Ras superfamily of small GTPases, such as RhoC and RalA.

By blocking PGGTase-I, these inhibitors prevent the geranylgeranylation of key signaling proteins. This disruption inhibits their anchoring to the cell membrane, thereby impeding their participation in signal transduction pathways that control cell growth, differentiation, and migration. While Ras itself is primarily a substrate for the related enzyme farnesyltransferase (FTase), other Ras-family proteins are dependent on PGGTase-I. The selectivity of these inhibitors is a key aspect of their mechanism; they have been shown to block the geranylgeranylation of proteins like Rap-1A without significantly affecting the farnesylation of H-Ras. medchemexpress.comacs.org This specificity for PGGTase-I over FTase is critical, as it may reduce off-target effects. The inhibition of Rho family GTPases, such as RhoA and RhoC, is a primary outcome of this mechanism, directly impacting cellular processes linked to cancer progression. nih.gov

Implications in Cancer Research (e.g., anti-tumor effects, metastasis inhibition)

The development of PGGTase-I inhibitors based on the this compound scaffold has significant implications for cancer research. researchgate.net The targeted inhibition of proteins involved in tumor progression and metastasis is a key strategy in modern oncology. scielo.brpeptomyc.comd-nb.infonih.gov Geranylgeranylated proteins, particularly members of the Rho family like RhoC, are well-established as key regulators of the cytoskeletal dynamics required for cell motility and invasion, which are fundamental steps in the metastatic cascade.

By preventing the function of these proteins, this compound-based PGGTase-I inhibitors can potentially suppress tumor growth and inhibit the spread of cancer cells to distant organs. peptomyc.com Research has shown that some quinazolinedione derivatives can significantly inhibit the growth of multiple human tumor cell lines in vitro. researchgate.net For instance, certain 3,6,7-trisubstituted-2,4-quinazolinedione derivatives have demonstrated potent growth inhibition against a panel of 60 human tumor cell lines, with IC50 values in the sub-micromolar range. researchgate.net These anti-tumor effects highlight the therapeutic potential of targeting the PGGTase-I pathway in cancer treatment.

Cellular Activity and Selectivity

A critical aspect of the therapeutic potential of this compound-based PGGTase-I inhibitors is their activity and selectivity within a cellular context. Studies have demonstrated that these compounds retain their potency and selectivity in whole cells. They effectively block the processing of geranylgeranylated proteins while having minimal impact on farnesylated proteins at similar concentrations. acs.org

For example, the inhibitor GGTI-2154 exhibits over 200-fold selectivity for GGTase I (IC50 = 21 nM) over FTase (IC50 = 5600 nM). medchemexpress.com Similarly, GGTI-2418 is highly selective, with an IC50 of 9.5 nM for GGTase I compared to 53 µM for FTase. medchemexpress.com In cellular assays, inhibitors like GGTI298 strongly inhibit the processing of geranylgeranylated Rap1A (IC50 = 3 µM) with little effect on the processing of farnesylated Ha-Ras (IC50 > 20 µM). medchemexpress.com This high degree of selectivity is crucial for minimizing potential toxicity and side effects that could arise from the non-specific inhibition of protein prenylation.

InhibitorGGTase I IC50FTase IC50Cellular IC50 (Rap1A)Cellular IC50 (Ha-Ras)Selectivity (FTase/GGTase I)
GGTI-2154 21 nM medchemexpress.com5600 nM medchemexpress.comNot SpecifiedNot Specified>200-fold medchemexpress.com
GGTI-2418 9.5 nM medchemexpress.com53,000 nM medchemexpress.comNot SpecifiedNot Specified~5578-fold medchemexpress.com
GGTI298 Not SpecifiedNot Specified3 µM medchemexpress.com>20 µM medchemexpress.com>6.7-fold (in-cell) medchemexpress.com

Antibacterial and Antimicrobial Agents

Beyond their application in oncology, this compound and its derivatives have demonstrated notable antibacterial and antimicrobial properties. medchemexpress.comchemsrc.commedchemexpress.cnglpbio.com The quinazoline-2,4(1H,3H)-dione core structure has been identified as a promising scaffold for the development of new agents to combat bacterial infections. nih.gov

Structure-Activity Relationships for Antibacterial Efficacy

One study that separated natural compounds from Folium Isatidis found that this compound exhibited better activity against Staphylococcus aureus, Escherichia coli, Bacillus subtilis, and Salmonella than its more complex, substituted derivatives. researchgate.net The authors suggested that the planar structure of this compound allows for more effective binding to bacterial targets compared to derivatives with bulky side chains that may introduce steric hindrance. researchgate.net Other research focusing on the synthesis of new derivatives has highlighted the importance of modifications at the N1 and N3 positions of the quinazoline (B50416) scaffold for enhancing antibacterial potency. nih.gov Furthermore, studies on related antimicrobial compounds like benzoylthiourea (B1224501) derivatives have shown that the nature and position of substituents on the phenyl ring, such as fluorine atoms, significantly influence the spectrum and intensity of antibacterial and antifungal activity. nih.gov For quinone derivatives, parameters like lipophilicity and the electronic effects of substituents are key modulators of their antibacterial profiles. mdpi.com

CompoundKey Structural FeatureObserved Activity
This compound (II) Planar Ring SystemActive against S. aureus, E. coli, B. subtilis, Salmonella researchgate.net
Methyl 4-quinazoline-2-carboxylate (III) Ester group at C2Less active than this compound researchgate.net
Ethyl 4-quinazolone-2-carboxylate (IV) Ester group at C2Less active than this compound researchgate.net

Activity Against Specific Bacterial Strains (e.g., Bacillus subtilis, Staphylococcus aureus)

Derivatives of the this compound scaffold have demonstrated notable antibacterial activity against various bacterial strains, including the Gram-positive bacteria Bacillus subtilis and Staphylococcus aureus. The minimum inhibitory concentration (MIC) is a key measure of the effectiveness of an antimicrobial agent, representing the lowest concentration of a substance that will inhibit the visible growth of a microorganism after overnight incubation.

For instance, certain 3-substituted derivatives of 4-hydroxycoumarin, which share structural similarities with the quinazolinedione core, have shown significant efficacy. One such derivative, compound 6, was particularly effective against Staphylococcus aureus with a MIC of 0.0019 mg/mL. srce.hr The same compound, along with a related derivative (compound 5), exhibited even greater potency against Bacillus subtilis, with a MIC of 0.0010 mg/mL and a minimum bactericidal concentration (MBC) of 0.0039 mg/mL. srce.hr

In another study, a 1,2,4-triazolyl-benzoylthiourea derivative, compound 4, displayed bacteriostatic activity against a clinical strain of Staphylococcus aureus HU25 with a MIC of 16 µg/mL. nih.gov Benzoylthiourea derivatives, in general, have been investigated for their antibacterial properties against both Staphylococcus aureus and Bacillus subtilis. nih.gov Furthermore, a furanone derivative, F123, showed a MIC of 8 μg/ml against both S. aureus and B. cereus, and a MIC of 16 μg/ml against B. subtilis. newmicrobiologica.org

The following table summarizes the antibacterial activity of selected this compound-related derivatives against Bacillus subtilis and Staphylococcus aureus.

Compound/DerivativeBacterial StrainMIC (mg/mL)MBC (mg/mL)Reference
Compound 6Staphylococcus aureus0.00190.0156 srce.hr
Compound 5Bacillus subtilis0.00100.0039 srce.hr
Compound 6Bacillus subtilis0.00100.0039 srce.hr

Mechanisms of Antimicrobial Action

The primary mechanism of antimicrobial action for many this compound (quinazolinedione) derivatives is the inhibition of bacterial DNA gyrase and topoisomerase IV. These enzymes are essential for bacterial DNA replication, transcription, and repair, making them excellent targets for antibacterial agents. By inhibiting these topoisomerases, the derivatives interfere with the management of DNA topology, leading to a disruption of cellular processes and ultimately bacterial cell death.

Quinazolinedione derivatives are considered structural mimics of fluoroquinolone antibiotics, which also target DNA gyrase and topoisomerase IV. However, a key advantage of some quinazolinedione derivatives is their ability to overcome fluoroquinolone resistance. This is often achieved by interacting with the target enzymes in a manner that is less susceptible to the mutations that confer resistance to fluoroquinolones.

Antiviral Agents

The this compound (quinazolinedione) scaffold has been identified as a promising framework for the development of antiviral agents. mdpi.com Derivatives of this structure have shown activity against a range of viruses.

One notable example is the discovery of a quinazolinedione-derived compound with antiviral activity against the Respiratory Syncytial Virus (RSV). researchgate.net This initial hit compound, with a half-maximal effective concentration (EC50) of 2.1 μM, was optimized to produce analogues with significantly improved potency and a higher selectivity index. researchgate.net Certain optimized compounds demonstrated EC50 values in the range of 300-500 nM and were found to block the activity of the RSV's RNA-dependent RNA-polymerase complex. researchgate.net

Furthermore, various quinazolinone derivatives have been synthesized and evaluated for their antiviral activities against a panel of both DNA and RNA viruses, indicating the broad potential of this chemical class in antiviral drug discovery. nih.gov Myricetin derivatives containing a quinazolinone moiety have also shown potential as antiviral agents, with one compound demonstrating a significant inhibitory effect against the tobacco mosaic virus coat protein (TMV-CP). nih.gov

Inhibitors of Serine Proteases (e.g., Chymotrypsin (B1334515), Puromycin-Sensitive Aminopeptidase)

This compound derivatives have been identified as effective inhibitors of several serine proteases, a class of enzymes that play crucial roles in various physiological and pathological processes.

The inactivation of serine proteases by this compound derivatives typically proceeds through a mechanism involving the formation of a stable acyl-enzyme intermediate. The process is initiated by the nucleophilic attack of the active site serine residue of the protease on the carbonyl carbon of the this compound ring. This leads to the opening of the heterocyclic ring and the formation of a covalent bond between the enzyme and the inhibitor.

This results in an ortho-substituted benzoyl-enzyme adduct. researchgate.net While this inactive derivative can slowly reactivate through hydrolysis, releasing the modified inhibitor, the rate of inactivation is often significantly faster than the rate of reactivation, leading to effective inhibition of the enzyme's activity. researchgate.netwikipedia.org

Chymotrypsin, a digestive serine protease, has been a target for inhibition by this compound-related structures. Peptidyl derivatives of (alpha-aminoalkyl)phosphonate diphenyl esters, which can be considered related to the broader class of serine protease inhibitors, have shown irreversible inhibition of chymotrypsin. nih.gov The specificity of these inhibitors can be tailored by modifying the peptide sequence to match the substrate preference of the target enzyme. nih.gov

Puromycin-sensitive aminopeptidase (B13392206) (PSA) is another serine protease that is effectively inhibited by specific nonpeptide quinazolinedione derivatives. nih.gov For example, 3-(2,6-diethylphenyl)-2,4(1H,3H)-quinazolinedione (PAQ-22) has been identified as a potent and specific inhibitor of PSA. embopress.org Kinetic analysis has shown that these derivatives typically act as non-competitive inhibitors of PSA. embopress.org The inhibition of PSA by these compounds has been linked to a dose-dependent inhibition of cell invasion in cancer models, highlighting the therapeutic potential of these inhibitors. embopress.org

Quinazolinedione Topoisomerase Inhibitors

As mentioned in the antimicrobial section, quinazolinedione derivatives are potent inhibitors of bacterial topoisomerases, specifically DNA gyrase and topoisomerase IV. These enzymes are crucial for managing DNA supercoiling and decatenation during replication, making them validated targets for antibacterial drugs.

The quinazolinedione scaffold serves as a structural analogue of fluoroquinolones, a major class of topoisomerase inhibitors. This mimicry allows them to bind to the enzyme-DNA complex and stabilize the cleavage complex, preventing the re-ligation of the DNA strands. This leads to the accumulation of double-strand breaks and ultimately cell death. A significant advantage of some quinazolinedione inhibitors is their activity against fluoroquinolone-resistant bacterial strains, which often arise from mutations in the target enzymes.

A challenge in the development of effective antimicrobial agents is ensuring that the compound reaches its intracellular target in sufficient concentrations. Bacteria often employ efflux pumps to expel foreign substances, which can lead to drug resistance. To counteract this, strategies have been developed to increase the cellular accumulation of quinazolinedione topoisomerase inhibitors.

One successful strategy has been the design and synthesis of C7-linked fluoroquinolone and quinazolinedione dimers. This dimerization approach has been shown to overcome efflux-based resistance in Gram-positive bacteria that have upregulated efflux pumps. The larger dimeric structure is thought to be a poorer substrate for the efflux pumps, leading to increased intracellular concentration and enhanced antibacterial activity.

Evasion of Efflux Mechanisms

Bacterial efflux pumps are a significant cause of antibiotic resistance as they actively transport antimicrobial agents out of the bacterial cell, reducing their intracellular concentration to sub-lethal levels. uiowa.edu This mechanism can lead to the development of multidrug resistance (MDR). frontiersin.org Some derivatives of this compound, specifically quinazoline-2,4-diones, have been investigated for their potential to evade these efflux mechanisms.

While quinazoline-2,4-diones (diones) themselves can be susceptible to efflux, a strategy involving the creation of dione (B5365651) dimers has shown promise in overcoming efflux-based resistance. uiowa.edu Research has indicated that C7-linked fluoroquinolone dimers can overcome efflux-based resistance in Gram-positive bacteria that have upregulated efflux pumps. uiowa.edu Based on this, it was hypothesized that quinazoline-2,4-dione dimers could similarly maintain antibacterial activity while evading efflux. uiowa.edu This approach aims to create molecules that are no longer recognized or effectively transported by the bacterial efflux pumps. uiowa.edumdpi.commdpi.com

It's important to note a distinction in resistance mechanisms. Diones have been shown to evade target-mediated resistance by binding equally well to both normal and resistant forms of bacterial topoisomerases. uiowa.edu However, their susceptibility to efflux-mediated resistance necessitates strategies like dimerization to enhance their efficacy against resistant bacterial strains. uiowa.edu

Radioligands in Receptor Binding Assays

This compound derivatives are crucial tools in pharmacology, particularly as radioligands for receptor binding assays. These assays are fundamental for characterizing receptors and quantifying their density and affinity for various ligands. nih.govnih.gov

Ketanserin (B1673593), a well-known antagonist of the serotonin (B10506) 5-HT2A receptor, contains a quinazoline-2,4-dione moiety, which is structurally derived from this compound. wikipedia.orgthermofisher.comeasychem.org When radiolabeled with tritium (B154650) ([3H]), ketanserin becomes a high-affinity radioligand widely used in the study of 5-HT2A receptors. nih.govcij.gob.mx Its high selectivity for the 5-HT2A receptor makes it an invaluable tool for researchers. nih.gov

[3H]-Ketanserin is frequently employed in saturation and competition binding assays to investigate the serotonin system. nih.govcij.gob.mx These experiments allow for the determination of key receptor parameters.

Radioligand binding assays using [3H]-ketanserin are instrumental in quantifying receptor expression levels (Bmax) and the affinity of the radioligand for the receptor (Kd). cij.gob.mxresearchgate.net

Bmax (Maximum Binding Capacity): This value represents the total number of receptors in a given tissue or cell sample. Studies have utilized [3H]-ketanserin to measure 5-HT2A receptor density in various contexts, such as in the frontal cortex of postmortem schizophrenic subjects and in different subtypes of vascular dementia. nih.govoup.com For instance, one study found that the Bmax of [3H]-ketanserin binding was elevated in the temporal cortex of patients with multi-infarct vascular dementia. oup.com In rat cortex, the Bmax for [3H]-ketanserin has been determined to be approximately 11 +/- 0.4 pmol/gm tissue. researchgate.net

Kd (Equilibrium Dissociation Constant): This constant reflects the affinity of the radioligand for the receptor; a lower Kd value indicates higher affinity. Saturation binding experiments with [3H]-ketanserin allow for the precise calculation of its Kd. cij.gob.mxresearchgate.net For the 5-HT2A receptor in rat cortex, the Kd of [3H]-ketanserin is approximately 1.0 +/- 0.1 nM. researchgate.net

These assays involve incubating tissue homogenates or cell preparations with increasing concentrations of [3H]-ketanserin. cij.gob.mxoup.com The amount of bound radioactivity is then measured to generate saturation curves, from which Bmax and Kd values can be derived through nonlinear regression analysis. cij.gob.mxoup.com

Antileishmanial Activity of Quinazoline Derivatives

Leishmaniasis is a parasitic disease caused by protozoa of the Leishmania genus. nih.gov The development of new, effective, and safe antileishmanial drugs is a critical global health priority. ku.edu Quinazoline derivatives, which can be synthesized from this compound, have emerged as a promising class of compounds with significant antileishmanial activity. acs.orgscienceopen.com

The synthesis of these derivatives often begins with the conversion of commercially available this compound into 2,4-dichloroquinazoline. acs.org This intermediate then undergoes sequential substitution reactions with various amines to yield N2,N4-disubstituted quinazoline-2,4-diamines. nih.gov

In vitro studies have demonstrated the potent activity of these quinazoline derivatives against Leishmania species. A series of N2,N4-disubstituted quinazoline-2,4-diamines were tested against intracellular amastigotes of Leishmania donovani and Leishmania amazonensis. scienceopen.com This research led to the identification of several compounds with high efficacy.

For example, N2-benzyl-N4-methylquinazoline-2,4-diamine displayed an EC50 of 0.15 μM against L. donovani. nih.gov Another compound, N4-benzyl-N2-(4-chlorobenzyl)quinazoline-2,4-diamine, also showed potent in vitro activity. ku.edu The structure-activity relationship (SAR) studies indicated that substitutions at the N2 and N4 positions, as well as on the quinazoline ring itself, significantly influence the antileishmanial potency. ku.edunih.gov For instance, N2-benzyl-substituted quinazolines were generally found to be more potent against L. donovani than their N4-benzyl counterparts. scienceopen.com

In Vitro Antileishmanial Activity of Selected N2,N4-Disubstituted Quinazoline-2,4-diamines against L. donovani
CompoundSubstituent at N2Substituent at N4EC50 (μM) nih.gov
1BenzylBenzyl0.4-1.1
2BenzylMethyl0.15

These findings highlight that the N2,N4-disubstituted quinazoline-2,4-diamine (B158780) scaffold, derived from this compound, is a viable platform for the development of novel antileishmanial agents. scienceopen.com

Other Investigated Biological Activities and Potential Therapeutic Applications

The this compound (quinazoline-2,4-dione) core structure is a versatile scaffold that has been incorporated into compounds exhibiting a wide range of other biological activities, suggesting broad therapeutic potential.

Antimicrobial Activity: Beyond their specific application against Leishmania, quinazolinone derivatives have shown broader antimicrobial effects. Studies have demonstrated that certain this compound derivatives possess antibacterial activity against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. researchgate.netbiomedpharmajournal.orgbrieflands.com Some synthesized compounds exhibited minimum inhibitory concentration (MIC) values that indicate potential for further development as antibacterial agents. mdpi.com For example, some 2,3,6-trisubstituted quinazolin-4-ones showed considerable inhibition against various bacterial and fungal strains. biomedpharmajournal.org

Anticancer Activity: Derivatives of benzoylurea (B1208200) and quinazolinone have been extensively investigated for their antiproliferative properties. nih.govnih.gov A number of these compounds have demonstrated potent activity against various human tumor cell lines, including leukemia, breast cancer, and hepatoma. nih.govresearchcommons.org For instance, 3-haloacylamino benzoylureas have been identified as a family of tubulin ligands that induce mitotic arrest in cancer cells. nih.gov Further structure-activity relationship (SAR) studies on these benzoylurea derivatives have led to the discovery of compounds with enhanced anticancer activity. nih.gov Some derivatives, such as those with a 6-fluoro substitution, have shown IC50 values in the nanomolar range against a panel of cancer cell lines. nih.gov

Other Potential Applications: The diverse pharmacological profile of quinazoline derivatives also includes anti-inflammatory and anticonvulsant activities, further broadening their therapeutic potential. brieflands.com The structural versatility of the this compound scaffold allows medicinal chemists to design and synthesize novel derivatives targeting a wide array of biological targets. mdpi.com

Future Directions and Emerging Research Avenues

Exploration of Novel Derivatizations for Enhanced Bioactivity and Material Properties

The core benzoyleneurea structure is a versatile template for chemical modification, allowing for the introduction of various functional groups to modulate its properties. Future research is actively exploring novel derivatizations to enhance both its biological activity and its characteristics as a functional material.

In the realm of bioactivity, research has demonstrated that modifications to the quinazoline-2,4-dione skeleton can yield compounds with significant therapeutic potential. For instance, the synthesis of pyrazoloxyphenyl benzoyl urea (B33335) derivatives has led to compounds exhibiting potent antitumor activities. nih.gov Strategic modifications at the N1 and N3 positions of the quinazoline-2,4-dione ring are a key focus, with studies showing that the introduction of moieties like oxadiazole rings can significantly increase antibacterial potency. mdpi.com The synthesis of derivatives bearing two guanidine (B92328) moieties has produced potent inhibitors of the Na+/H+ exchanger isoform-1 (NHE-1), which also possess antiplatelet and intraocular-pressure-reducing activity. researchgate.net Future work will likely involve creating extensive libraries of N-substituted derivatives to explore a wider range of biological targets. This includes synthesizing C7-linked dimers and asymmetric dione (B5365651)/fluoroquinolone hybrids to potentially overcome bacterial efflux pump resistance. uiowa.edu

From a material science perspective, this compound and its derivatives possess intriguing properties. The parent molecule exhibits time-dependent afterglow with multiple persistent room-temperature phosphorescence (p-RTP) and thermally activated delayed fluorescence (TADF) in its crystalline state. nih.govsemanticscholar.org This unique photophysical behavior is attributed to the formation of diverse emissive species through intermolecular interactions. nih.govsemanticscholar.org While simple methyl and chloro-substituted derivatives have been studied, future exploration could involve introducing a wider range of electron-donating and withdrawing groups to fine-tune these luminescent properties for applications in advanced anti-counterfeiting and information encryption. nih.govsemanticscholar.org Furthermore, a facile and efficient CO2-involved multicomponent polymerization process has been developed to create poly(this compound)s. chemrxiv.orgacs.org These polymers are soluble, thermally stable, and can self-assemble into spheres. chemrxiv.orgacs.org Derivatization with units like tetraphenylethylene (B103901) imparts aggregation-enhanced emission (AEE) features, opening avenues for their use as fluorescent probes and in visualizing self-assembly processes. acs.org

Deepening Mechanistic Understanding of Biological Actions

While the this compound scaffold is known to be a component of various biologically active compounds, a deeper understanding of its precise mechanisms of action is a critical future research direction. Elucidating these pathways will enable more rational drug design and the identification of new therapeutic applications.

A significant area of investigation is its role in enzyme inhibition. The this compound scaffold has been effectively used as a mimetic for the central dipeptide in the design of potent and selective inhibitors of protein geranylgeranyltransferase-I (PGGTase-I). medchemexpress.cnselleckchem.comglpbio.comsigmaaldrich.comnih.govnyu.edu These inhibitors have shown cellular effects that include the inhibition of Rho signaling, induction of apoptosis, and cell cycle arrest. nih.gov Further studies are needed to understand the specific binding interactions within the active site of PGGTase-I and how different substitutions on the this compound core affect binding affinity and selectivity.

Beyond PGGTase-I, quinazoline-2,4-diones are being investigated as inhibitors of other crucial enzymes. They are considered structural mimics of fluoroquinolones and may inhibit topoisomerases, which are critical for managing DNA topology. uiowa.edu A key challenge identified in this area is the cellular accumulation of these dione compounds, as they can be susceptible to efflux pump-mediated resistance in bacteria. uiowa.edu Future mechanistic work must therefore address not only the interaction with the target enzyme but also the cellular pharmacokinetics, including transport across membranes and susceptibility to efflux. uiowa.edu Additionally, the scaffold has been used to study the inactivation mechanism of serine proteases like chymotrypsin (B1334515) and in the development of NHE-1 inhibitors. researchgate.netsigmaaldrich.com Deepening the understanding of how this compound derivatives interact with these varied targets at a molecular level is essential for optimizing their inhibitory activity and selectivity.

Application in New Areas of Chemical Biology and Drug Discovery

The versatility of the this compound scaffold positions it for application in emerging areas of chemical biology and as a foundational structure in drug discovery campaigns. Its proven utility as an antibacterial and anticancer agent provides a strong basis for expansion into new therapeutic domains. nih.govmdpi.comyok.gov.tr

A primary application lies in the development of targeted protein inhibitors. The success in creating potent PGGTase-I inhibitors using a this compound scaffold serves as a blueprint for targeting other enzymes. nih.govnyu.edu This scaffold can be employed as a peptidomimetic in the design of inhibitors for a wide range of enzymes where dipeptide recognition is important. nyu.edu A particularly compelling avenue is the continued development of dione-based topoisomerase inhibitors to combat antibiotic-resistant bacteria, a significant global health threat. uiowa.edu Research into dione dimers and hybrids aims to create molecules that can evade bacterial resistance mechanisms, a critical goal in modern drug discovery. uiowa.edu

Furthermore, the unique photophysical properties of this compound derivatives open up applications in chemical biology beyond traditional pharmacology. Compounds exhibiting TADF and p-RTP could be developed into probes for bioimaging. nih.govsemanticscholar.org The time-dependent nature of their afterglow could be harnessed for advanced sensing applications, potentially allowing for the detection of specific biomolecules or changes in the cellular microenvironment. nih.govsemanticscholar.org Polymers derived from this compound that show aggregation-enhanced emission could be used to create novel biosensors, for example, for the sensitive detection of metal ions like Au³⁺. acs.org These new roles in diagnostics and as research tools represent a significant expansion of the utility of the this compound core.

Computational and AI-Driven Design of this compound-Based Compounds

The integration of computational chemistry and artificial intelligence (AI) is set to revolutionize the design and optimization of this compound-based compounds. These in silico methods can accelerate the discovery process, reduce costs, and lead to the creation of molecules with highly tailored properties.

Quantitative structure-activity relationship (QSAR) modeling has already proven effective in this area. Robust QSAR models have been built for this compound-based inhibitors of GGTase-I, which were subsequently used for the virtual screening of large chemical libraries to identify novel inhibitor scaffolds. nih.gov This approach enables the rapid evaluation of vast numbers of virtual compounds, prioritizing a smaller, more promising set for chemical synthesis and experimental validation. nih.gov Computational evaluations, including molecular docking, are also used to predict the binding modes and inhibitory potential of newly designed derivatives. nih.gov

Looking forward, the application of more advanced AI, such as deep learning and generative models, holds immense promise. springernature.comnih.gov These technologies can be used for the de novo design of entirely new this compound derivatives that are optimized for multiple properties simultaneously, such as high bioactivity, good selectivity, and favorable pharmacokinetic profiles. springernature.com AI models can learn from existing data to generate novel chemical motifs for lead generation or perform fine-grained exploration of the chemical space around a known active compound for lead optimization. springernature.comnih.gov By combining generative AI with predictive models for activity and toxicity, researchers can design the next generation of this compound-based compounds with greater efficiency and a higher probability of success.

Sustainable Synthesis and Environmental Impact Minimization

A growing emphasis in chemical research is the development of sustainable and environmentally benign synthetic methodologies. Future work on this compound will increasingly focus on green chemistry principles to minimize waste, reduce energy consumption, and avoid hazardous reagents.

Several promising avenues for the sustainable synthesis of this compound and its parent quinazoline (B50416) structure are being explored. These include the use of alternative energy sources and catalysts. Microwave-assisted synthesis, one-pot reactions, and the use of recyclable catalysts like clay have been identified as green methods for producing quinoline (B57606) and quinazoline derivatives. researchgate.net Specifically for this compound, a water-tolerant Mg-La mixed oxide catalyst has been reported, which is reusable and operates under thermally stable conditions. researchgate.net The use of such heterogeneous catalysts simplifies product purification and reduces chemical waste. researchgate.net

A particularly innovative approach involves using carbon dioxide (CO₂) as a C1 feedstock. Researchers have developed a three-component polymerization of CO₂, isocyanides, and 2-iodoanilines to produce poly(this compound)s under mild reaction conditions. chemrxiv.orgacs.org This method is atom-economical and utilizes a greenhouse gas as a raw material, representing a significant advance in sustainable polymer chemistry. chemrxiv.orgacs.org Future efforts will likely focus on expanding the scope of these green methods to a wider range of this compound derivatives and scaling them for industrial application, thereby reducing the environmental footprint of producing these valuable compounds.

Q & A

Q. What are the key structural and physicochemical properties of benzoyleneurea critical for experimental design?

this compound (C₈H₆N₂O₂, CAS 86-96-4) is a bicyclic compound with a quinazoline-2,4-dione backbone. Its high melting point (>300°C) and low solubility in water (soluble in alcohols) necessitate specific solvent choices for synthesis and purification. The molecular structure (SMILES: C1=CC=C2C(=C1)C(=O)NC(=O)N2) enables hydrogen bonding and π-π stacking, influencing its reactivity in organic and biochemical systems. Researchers should prioritize thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to assess thermal stability during reaction optimization .

Q. How can researchers verify the purity and identity of this compound in synthetic workflows?

Standard characterization methods include:

  • HPLC/GC-MS : To confirm ≥98% purity .
  • ¹H/¹³C NMR : Key peaks include aromatic protons (δ 7.2–8.1 ppm) and carbonyl carbons (δ 160–170 ppm) .
  • FT-IR : Absorbance bands for C=O (1700–1750 cm⁻¹) and N-H (3200–3400 cm⁻¹) . Cross-referencing with PubChem CID 64048 and Beilstein Registry 383776 ensures consistency with literature data.

Q. What are the primary applications of this compound in foundational biochemical studies?

this compound serves as a scaffold for synthesizing protein geranylgeranyltransferase-I (PGGTase-I) inhibitors, which regulate post-translational lipid modifications . It also inactivates serine proteases (e.g., chymotrypsin) via covalent adduct formation, making it a tool for studying enzyme kinetics and inhibition mechanisms .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data when characterizing this compound derivatives?

Discrepancies in NMR or mass spectra often arise from tautomerism (e.g., keto-enol equilibria) or residual solvents. Mitigation strategies include:

  • Variable-temperature NMR : To identify dynamic equilibria .
  • High-resolution mass spectrometry (HRMS) : For exact mass validation (theoretical [M+H]⁺ = 163.0501) .
  • X-ray crystallography : To resolve ambiguous stereochemistry in derivatives .

Q. What experimental designs are optimal for studying this compound’s role in enzyme inhibition?

  • Kinetic assays : Measure IC₅₀ values using fluorogenic substrates (e.g., Boc-QAR-AMC for proteases) under varying pH and temperature conditions .
  • Crystallography : Co-crystallize this compound with target enzymes (e.g., PGGTase-I) to map binding pockets .
  • Molecular dynamics simulations : Predict binding affinities and validate with isothermal titration calorimetry (ITC) .

Q. How can researchers address stability challenges in this compound-containing formulations during long-term studies?

Degradation pathways (e.g., hydrolysis of the urea moiety) require:

  • Accelerated stability testing : Expose samples to 40°C/75% RH and monitor via HPLC .
  • Lyophilization : For long-term storage, given its stability at ambient temperatures .
  • Protective excipients : Use cyclodextrins or PEGylation to enhance solubility and shelf life .

Q. What methodologies validate this compound’s antibacterial activity while minimizing false positives?

  • Minimum inhibitory concentration (MIC) assays : Use broth microdilution per CLSI guidelines .
  • Time-kill curves : Differentiate bacteriostatic vs. bactericidal effects .
  • Synergy testing : Combine with β-lactams or fluoroquinolones to assess combinatorial efficacy .

Data Analysis & Reproducibility

Q. How should researchers document experimental protocols for this compound synthesis to ensure reproducibility?

Follow Beilstein Journal guidelines:

  • Detailed supplementary materials : Include step-by-step procedures, solvent volumes, and purification methods (e.g., recrystallization from ethanol) .
  • Raw data deposition : Upload NMR/FTR spectra to repositories like Zenodo or ChemRxiv .
  • Error analysis : Report yield variations (±5%) and purity thresholds (e.g., ≥95% for biological assays) .

Q. What statistical approaches are recommended for analyzing contradictory results in this compound toxicity studies?

  • Meta-analysis : Pool data from multiple studies to identify outliers .
  • Dose-response modeling : Use Hill equations to assess threshold effects .
  • Sensitivity analysis : Test assumptions in cytotoxicity assays (e.g., MTT vs. resazurin) .

Ethical & Safety Considerations

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • PPE : Nitrile gloves and safety goggles due to potential skin/eye irritation .
  • Ventilation : Use fume hoods during synthesis to avoid inhalation of fine particles .
  • Waste disposal : Neutralize acidic byproducts before aqueous disposal .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.